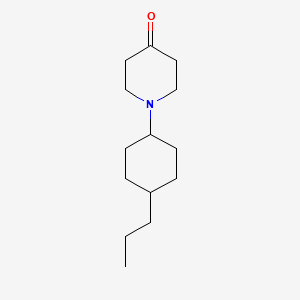

1-(4-Propylcyclohexyl)piperidin-4-one

Description

Properties

Molecular Formula |

C14H25NO |

|---|---|

Molecular Weight |

223.35 g/mol |

IUPAC Name |

1-(4-propylcyclohexyl)piperidin-4-one |

InChI |

InChI=1S/C14H25NO/c1-2-3-12-4-6-13(7-5-12)15-10-8-14(16)9-11-15/h12-13H,2-11H2,1H3 |

InChI Key |

ZEMDPRHKNBKXKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC(CC1)N2CCC(=O)CC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Rigidity vs. Flexibility : The 4-propylcyclohexyl group in the target compound balances rigidity (cyclohexyl) and lipophilicity (propyl), unlike the linear alkyne chains in 4f or the aromatic systems in halogenated pyrazole derivatives .

Physicochemical Properties

Chromatographic Behavior (TLC)

Data from reveals how substituents influence polarity and mobility:

| Compound | Substituent | Solvent System (Hexane:EtOAc) | Rf Value |

|---|---|---|---|

| 4d | Tosyl (4-methylbenzenesulfonyl) | 1:1 | 0.6 |

| 4f | Hydroxynonynyl | 1:1 | 0.4 |

| 4h | Hydroxycyclohexyl-hexynyl | 1:1 | 0.7 |

The target compound’s 4-propylcyclohexyl group is expected to exhibit intermediate polarity, likely yielding an Rf value between 0.5–0.7 in a 1:1 hexane/EtOAc system, comparable to 4h .

LogP and Solubility

- 1-(4-Propylcyclohexyl)piperidin-4-one : Predicted LogP ≈ 3.5 (high lipophilicity due to cyclohexyl and propyl groups).

- 1-(8-Hydroxynon-5-yn-4-yl)piperidin-4-one (4f): LogP ≈ 1.8 (hydroxyl group enhances hydrophilicity) .

- 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one : LogP ≈ 2.4 (nitro group counterbalances methoxy’s lipophilicity) .

Spectroscopic Data

Q & A

Q. What are the optimal synthetic routes for 1-(4-Propylcyclohexyl)piperidin-4-one, and how can reaction conditions be systematically optimized?

A widely applicable method involves condensation reactions between substituted cyclohexyl precursors and piperidin-4-one derivatives under alkaline conditions. For example, a water-ethanol solvent system with NaOH catalysis (similar to procedures in ) can yield high-purity products. Key parameters to optimize include:

- Molar ratios : Balancing the nucleophilic reactivity of the cyclohexyl precursor with the carbonyl group of piperidin-4-one.

- Temperature : Room temperature (20–25°C) minimizes side reactions like over-alkylation.

- Workup : Neutral water washing and propanol recrystallization improve yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- NMR Spectroscopy : NMR is critical for identifying carbonyl (C=O) and quaternary carbons in the cyclohexyl and piperidine rings. For example, the C4 ketone in piperidin-4-one typically resonates near δ 187 ppm (as observed in analogous compounds in ).

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves conformational details, such as chair vs. boat configurations in the cyclohexyl ring. Challenges include resolving disorder in flexible propyl chains .

Q. What safety protocols are essential for handling piperidin-4-one derivatives in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- PPE : Nitrile gloves and lab coats prevent dermal exposure.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation, as recommended in safety data sheets .

Advanced Research Questions

Q. How can conformational analysis of the cyclohexyl and piperidine rings inform structure-activity relationships (SAR)?

- Cremer-Pople Parameters : Quantify puckering amplitudes and phase angles for the piperidine ring using crystallographic data (). For example, a flattened chair conformation may enhance bioavailability by reducing steric hindrance.

- Dynamic NMR : Monitor ring-flipping kinetics in solution to correlate flexibility with biological activity (e.g., receptor binding) .

Q. What strategies resolve contradictions in crystallographic data, such as disordered propyl chains or twinning?

Q. How do substituents on the cyclohexyl ring influence pharmacological activity, and what in vitro assays validate these effects?

- Substituent Effects : Electron-donating groups (e.g., methoxy) on the cyclohexyl ring may enhance CNS penetration by modulating logP values.

- Assays :

Q. What computational methods predict hydrogen-bonding patterns and crystal packing motifs?

- DFT Calculations : Optimize molecular geometry using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., C–H···O interactions) to predict packing efficiency, as demonstrated in .

Methodological Considerations

- Data Contradictions : Cross-validate NMR and XRD results with computational models to resolve discrepancies in bond lengths or torsion angles.

- Synthesis Scalability : Pilot small-scale reactions (<5 mmol) before scaling to avoid exothermic risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.